4-(Methylamino)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)oxolan-3-ol is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . It is also known by its IUPAC name, (3S,4R)-4-(methylamino)tetrahydrofuran-3-ol . This compound is a derivative of oxolane, a five-membered ring containing four carbon atoms and one oxygen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)oxolan-3-ol can be achieved through various synthetic routes. One common method involves the reduction and dehydration/cyclization of commercially available 2-deoxy-D-ribose in an acidic aqueous solution . The resulting product is then subjected to a quaternization reaction to obtain the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydroxylated products.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
4-(Methylamino)oxolan-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Methylamino)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with biological macromolecules . The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular processes by modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Methylamino)oxolan-3-ol include:
4-(Amino)oxolan-3-ol: A derivative with an amino group instead of a methylamino group.
4-(Hydroxy)oxolan-3-ol: A hydroxylated derivative of oxolane.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group enhances its reactivity and potential biological activity compared to other oxolane derivatives .
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-(methylamino)oxolan-3-ol |
InChI |
InChI=1S/C5H11NO2/c1-6-4-2-8-3-5(4)7/h4-7H,2-3H2,1H3 |
InChI Key |
JQYPNVKUMXATFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.